Cas no 1806626-83-4 (Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate)

エチル2-(3-クロロ-2-オキソプロピル)-3-フルオロ安息香酸エステルは、有機合成中間体として重要な化合物です。分子内にフッ素原子とクロロケトン基を有しており、高い反応性を示します。特に、医薬品や農薬の合成において有用なビルディングブロックとして活用可能です。フッ素の導入により、代謝安定性や脂溶性の向上が期待できます。また、ケトン基はさまざまな求核試薬との反応が可能で、多様な骨格変換が行える点が特徴です。エステル部位は加水分解やアミノ化など、さらなる修飾の基点として利用できます。

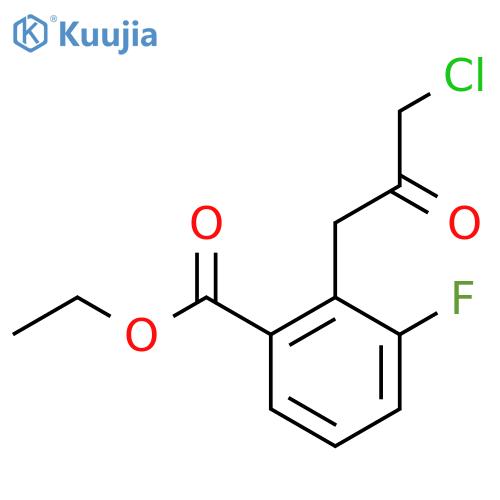

1806626-83-4 structure

商品名:Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate

CAS番号:1806626-83-4

MF:C12H12ClFO3

メガワット:258.673286437988

CID:4957752

Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate

-

- インチ: 1S/C12H12ClFO3/c1-2-17-12(16)9-4-3-5-11(14)10(9)6-8(15)7-13/h3-5H,2,6-7H2,1H3

- InChIKey: QXPRRXBHEUPULG-UHFFFAOYSA-N

- ほほえんだ: ClCC(CC1C(=CC=CC=1C(=O)OCC)F)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 283

- トポロジー分子極性表面積: 43.4

- 疎水性パラメータ計算基準値(XlogP): 2.5

Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015005129-500mg |

Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate |

1806626-83-4 | 97% | 500mg |

863.90 USD | 2021-06-21 | |

| Alichem | A015005129-1g |

Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate |

1806626-83-4 | 97% | 1g |

1,549.60 USD | 2021-06-21 | |

| Alichem | A015005129-250mg |

Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate |

1806626-83-4 | 97% | 250mg |

504.00 USD | 2021-06-21 |

Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

1806626-83-4 (Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate) 関連製品

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量